An In-depth Technical Guide to the Chemical Properties of (2S)-4-azido-2-hydroxybutanoic acid
An In-depth Technical Guide to the Chemical Properties of (2S)-4-azido-2-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-azido-2-hydroxybutanoic acid, commonly referred to as (2S)-N3-Haba, is a bifunctional chemical reagent of significant interest in the fields of bioconjugation and chemical biology. Its structure incorporates a carboxylic acid, a hydroxyl group, and a terminal azide, making it a valuable building block for the synthesis of complex molecules and bioconjugates. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and visualizations of relevant chemical transformations and workflows.
Chemical Properties
(2S)-4-azido-2-hydroxybutanoic acid is a chiral molecule with the (S) configuration at the carbon bearing the hydroxyl group. The presence of the azide functional group makes it a key component in "click chemistry," a set of powerful, selective, and high-yield reactions for covalently linking molecules.
General Properties
| Property | Value | Source |
| IUPAC Name | (2S)-4-azido-2-hydroxybutanoic acid | Bapeks |
| Common Name | (2S)-N3-Haba | MedChemExpress |
| CAS Number | 959148-55-1 | MedChemExpress |
| Molecular Formula | C4H7N3O3 | MedChemExpress |
| Molecular Weight | 145.12 g/mol | MedChemExpress |
| SMILES | [N-]=[N+]=NCC--INVALID-LINK--C(O)=O | MedChemExpress |
Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Expected to be soluble in water and polar organic solvents. |
| pKa | Data not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for (2S)-4-azido-2-hydroxybutanoic acid are not widely published. Researchers synthesizing or using this compound would typically verify its structure using these techniques. Below are the expected characteristic signals based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a multiplet for the proton on the chiral carbon bearing the hydroxyl group, multiplets for the two methylene groups, and exchangeable protons for the hydroxyl and carboxylic acid groups.
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¹³C NMR: Four distinct carbon signals are expected, corresponding to the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the two methylene carbons. The carbon attached to the azide group would show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
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O-H stretch (alcohol): Broad band around 3300 cm⁻¹
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C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹
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N₃ stretch (azide): Strong, sharp band around 2100 cm⁻¹
Mass Spectrometry
The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (145.12 g/mol ). Fragmentation patterns would likely involve the loss of N₂, H₂O, and COOH.
Experimental Protocols
The primary application of (2S)-4-azido-2-hydroxybutanoic acid is in bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the stable and specific linkage of this molecule to another molecule containing a terminal alkyne.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the conjugation of an alkyne-containing biomolecule with (2S)-4-azido-2-hydroxybutanoic acid.
Materials:
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(2S)-4-azido-2-hydroxybutanoic acid
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Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
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Copper(II) sulfate (CuSO₄)
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A reducing agent (e.g., sodium ascorbate)
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A copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
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Reaction buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
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DMSO (for dissolving reagents if necessary)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of (2S)-4-azido-2-hydroxybutanoic acid in a suitable solvent (e.g., water or DMSO).
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Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
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Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a fresh 1 M stock solution of sodium ascorbate in water.
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Prepare a 50 mM stock solution of THPTA in water.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule and (2S)-4-azido-2-hydroxybutanoic acid. The molar ratio will depend on the specific application and may require optimization, but a 5- to 10-fold molar excess of the azide is common.
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Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM.
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Add CuSO₄ to a final concentration of 0.1-1 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
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Incubation:
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Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to room temperature.
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Purification:
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Following incubation, remove the copper catalyst and excess reagents. This can be achieved by various methods depending on the nature of the conjugate, including size-exclusion chromatography, dialysis, or affinity chromatography.
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Analysis:
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Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
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Visualizations
Chemical Structure and Functional Groups
Caption: Functional groups of (2S)-4-azido-2-hydroxybutanoic acid.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for a CuAAC bioconjugation reaction.
Signaling Pathway Application (Conceptual)
As a bioorthogonal linker, (2S)-N3-Haba does not directly participate in signaling pathways. Instead, it is used to attach probes or drugs to biomolecules to study these pathways. The diagram below illustrates this concept.
Caption: Conceptual use of (2S)-N3-Haba for studying signaling pathways.
Conclusion
(2S)-4-azido-2-hydroxybutanoic acid is a versatile chemical tool with significant applications in modern drug development and chemical biology. Its trifunctional nature allows for its incorporation into a wide range of molecules, and its azide group provides a reliable handle for bioconjugation through click chemistry. While detailed physical and spectroscopic data are not widely available, its utility in well-established experimental protocols makes it a valuable reagent for researchers. The provided protocols and visualizations serve as a guide for the effective application of this compound in the laboratory.
